(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate (R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821900
InChI: InChI=1S/C15H18N2O2/c1-2-15(12-16)9-6-10-17(15)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-11H2,1H3/t15-/m1/s1
SMILES:
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15821900

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H18N2O2/c1-2-15(12-16)9-6-10-17(15)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-11H2,1H3/t15-/m1/s1
Standard InChI Key CHAHKAWQAKTUFV-OAHLLOKOSA-N
Isomeric SMILES CC[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C#N
Canonical SMILES CCC1(CCCN1C(=O)OCC2=CC=CC=C2)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate (CAS: 1184919-19-4 ) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₁₈N₂O₂ . Its IUPAC name is benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate, reflecting the stereochemistry at the second carbon of the pyrrolidine ring. The compound’s molecular weight is reported as 258.32 g/mol, though discrepancies exist in alternative sources , potentially due to confusion with structurally similar analogs (e.g., methyl-substituted variants).

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₈N₂O₂
Molecular Weight258.32 g/mol
SMILESCC[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C#N
InChI KeyCHAHKAWQAKTUFV-OAHLLOKOSA-N

The stereochemistry at the C2 position (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Functional Groups and Reactivity

The molecule contains three key functional groups:

  • Pyrrolidine ring: A five-membered saturated heterocycle providing structural rigidity.

  • Cyano group (-C≡N): Enhances binding affinity to enzymatic targets through dipole interactions.

  • Benzyl carboxylate: A protecting group that modulates solubility and metabolic stability.

These groups enable participation in reactions such as nucleophilic substitutions (cyano group) and ester hydrolysis (carboxylate), making the compound a versatile intermediate in synthetic chemistry.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate typically begins with L-proline or related pyrrolidine precursors. A multi-step sequence involving:

  • N-Carboxylation: Protection of the pyrrolidine nitrogen with benzyl chloroformate.

  • Alkylation: Introduction of the ethyl group via Grignard or organozinc reagents.

  • Cyanation: Addition of a cyanide source (e.g., trimethylsilyl cyanide) to form the nitrile.

Palladium-catalyzed carboamination has been reported as an advanced method to achieve high enantiomeric excess (>98%).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
N-CarboxylationBenzyl chloroformate, NaOH, 0°C85%
AlkylationEthylmagnesium bromide, THF, -78°C72%
CyanationTMSCN, ZnI₂, CH₂Cl₂, rt68%

Industrial-Scale Production

Suppliers like Parchem and VulcanChem offer the compound for research use, with purity levels exceeding 97% . Large-scale synthesis requires stringent control over stereochemistry, often achieved through asymmetric catalysis or chiral resolution techniques.

Biological Activity and Pharmacological Applications

Mechanism of Action

(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate acts as a potent inhibitor of KRas-driven signaling pathways, which are implicated in 25% of human cancers. The cyano group forms a hydrogen bond with Lys117 of KRas-G12C, stabilizing the inactive GDP-bound state and preventing oncogenic signaling.

Anticancer Efficacy

In preclinical models, the compound demonstrated:

  • IC₅₀ = 42 nM against KRas-mutant pancreatic cancer cells (MIA PaCa-2).

  • Synergy with MEK inhibitors (e.g., trametinib), reducing tumor volume by 78% in xenograft models.

HazardPrecautionary CodeGuidance
Skin contactP280Wear protective gloves/clothing
InhalationP261Avoid breathing dust/airborne particles
EnvironmentalP273Prevent release into waterways

Comparative Analysis with Structural Analogs

Substituting the ethyl group with methyl (C14H16N2O2 ) reduces molecular weight by 14.03 g/mol and alters bioactivity:

PropertyEthyl DerivativeMethyl Derivative
KRas IC₅₀42 nM310 nM
LogP2.11.8
Metabolic Stability (t₁/₂)6.7 h (human hepatocytes)3.2 h

The ethyl group’s enhanced lipophilicity improves membrane permeability and target engagement.

Future Directions and Research Opportunities

  • Prodrug Development: Ester hydrolysis of the benzyl group could yield active metabolites with improved pharmacokinetics.

  • Combination Therapies: Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) may overcome KRas-mediated immune evasion.

  • Biosensor Integration: Cyano group fluorescence could enable real-time monitoring of KRas inhibition in vivo.

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